6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester

Descripción

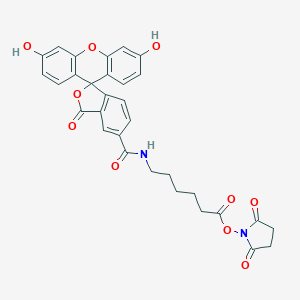

6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester (abbreviated as 5-SFX; CAS 148356-00-7) is a fluorescein-derived reactive dye widely used for bioconjugation. Its structure comprises a fluorescein core linked to a hexanoic acid spacer and an N-hydroxysuccinimide (NHS) ester group, enabling covalent attachment to primary amines (e.g., lysine residues or N-termini of proteins/peptides) . The hexanoic acid spacer reduces steric hindrance during conjugation, improving labeling efficiency in applications such as fluorescent probes , polymer-drug conjugates , and antibody labeling .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O10/c34-18-6-9-22-24(15-18)41-25-16-19(35)7-10-23(25)31(22)21-8-5-17(14-20(21)30(40)42-31)29(39)32-13-3-1-2-4-28(38)43-33-26(36)11-12-27(33)37/h5-10,14-16,34-35H,1-4,11-13H2,(H,32,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIXCCAGPHVPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479727 | |

| Record name | 6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148356-00-7 | |

| Record name | 6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Resin Selection and Peptide Backbone Preparation

The solid-phase synthesis of 5-SFX begins with the selection of a CLEAR-amide resin (substitution level: 0.4 mmol/g) for peptide backbone assembly. Using 9-fluorenylmethoxy-carbonyl (Fmoc) chemistry, the target peptide is synthesized via a triple-coupling protocol on a 0.1 mmol scale. This approach ensures minimal deletion sequences and high peptide purity prior to fluorescent dye conjugation.

Fluorescein Derivative Coupling

Post-synthesis, the resin-bound peptide undergoes N-terminal modification with 6-(fluorescein-5-carboxamido)hexanoic acid. Initial attempts using pre-activated succinimidyl esters (e.g., fluorescein-5-EX, SE) yielded <10% conjugation efficiency due to steric hindrance and poor solubility. To overcome this, a modified protocol was developed:

-

Reagents : 12 equivalents of carboxyfluorescein (CF), 12 equivalents of PyAOP or PyBOP, and N,N-diisopropylethylamine (DIPEA).

-

Conditions : Homogeneous dye solution in N-methylpyrrolidone (NMP) and dimethylformamide (DMF), with DIPEA added dropwise over 1 hour to prevent phase separation.

-

Reaction Time : 48 hours at room temperature for PyAOP; extended durations for PyBOP.

This method achieved >90% conjugation efficiency, attributed to the enhanced activation of the carboxyfluorescein intermediate and improved mass transfer.

Table 1: Solid-Phase Synthesis Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Resin | CLEAR-amide (0.4 mmol/g) | |

| Coupling Agent | PyAOP/PyBOP | |

| Dye Equivalents | 12 | |

| Solvent System | NMP:DMF (3:1) | |

| Reaction Yield | >90% |

Solution-Phase Activation and Esterification

Carboxylic Acid Activation

In solution-phase synthesis, the carboxylic acid group of 6-(fluorescein-5-carboxamido)hexanoic acid is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC). This method mirrors protocols for analogous dyes like 5(6)-TAMRA SE:

-

Reagents : NHS (1.2 equivalents), DCC (1.1 equivalents), anhydrous DMF.

-

Conditions : Reaction stirred at 4°C for 12–16 hours under nitrogen atmosphere.

-

Workup : Precipitated dicyclohexylurea (DCU) is removed via filtration, and the NHS ester is purified by recrystallization.

Isomer Control and Purification

The "5-carboxamido" isomer is favored by steric guidance during the coupling reaction. However, commercial preparations (e.g., CAS 148356-01-8) often include minor 6-isomer contaminants. Gradient HPLC with C18 columns (acetonitrile/water + 0.1% TFA) achieves >95% isomer purity.

Table 2: Solution-Phase Synthesis Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Activation Reagents | NHS, DCC | |

| Solvent | Anhydrous DMF | |

| Reaction Temperature | 4°C | |

| Final Purity | >95% (HPLC) |

Critical Analysis of Methodologies

Yield and Scalability

Análisis De Reacciones Químicas

Types of Reactions

6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, resulting in the formation of stable amide bonds .

Common Reagents and Conditions

The compound is typically dissolved in high-quality, anhydrous DMF or DMSO, and the reaction is carried out in a sodium bicarbonate buffer (pH 8.3) at room temperature for about one hour. This ensures optimal reactivity and selectivity towards primary amines .

Major Products Formed

The major products formed from the reaction of this compound with primary amines are fluorescein-labeled biomolecules. These conjugates retain the fluorescent properties of fluorescein, making them useful for various detection and imaging applications .

Aplicaciones Científicas De Investigación

Scientific Research Applications

5(6)-SFX is utilized across various domains in scientific research:

-

Protein Labeling:

- Application: Conjugation to proteins for detection in assays such as Western blotting and ELISA.

- Mechanism: The NHS ester reacts with primary amines on lysine residues in proteins, enabling fluorescence detection.

- Case Study: A study demonstrated the successful labeling of myosin subfragment 1 with fluorescein probes using 5(6)-SFX, allowing for biophysical analysis of protein dynamics .

-

Immunofluorescence:

- Application: Used to label antibodies for visualization in microscopy.

- Mechanism: The fluorescein label provides a bright signal that can be detected using standard fluorescence microscopy techniques.

- Case Study: In cellular imaging studies, antibodies labeled with 5(6)-SFX were employed to visualize specific antigens in fixed cells, demonstrating effective localization and quantification .

-

Nucleic Acid Labeling:

- Application: Labeling of amine-modified oligonucleotides for hybridization assays.

- Mechanism: Similar to protein labeling, the NHS ester reacts with amines on oligonucleotides.

- Case Study: Researchers used 5(6)-SFX to label DNA probes, enhancing the sensitivity of hybridization assays for detecting specific RNA sequences .

-

Flow Cytometry:

- Application: Fluorescent labeling of cells for analysis using flow cytometry.

- Mechanism: Cells are labeled with fluorescein-conjugated antibodies, allowing for quantitative analysis of cell populations based on surface markers.

- Case Study: Flow cytometric analysis utilizing 5(6)-SFX-labeled antibodies enabled detailed characterization of immune cell subsets .

Advantages of Using 5(6)-SFX

- High Reactivity: The NHS ester group exhibits high reactivity towards primary amines, ensuring efficient conjugation.

- Stable Conjugates: The formation of stable amide bonds allows for long-term studies without significant loss of signal.

- Versatility: Applicable to a wide range of biomolecules including proteins, peptides, and nucleic acids.

Limitations

Despite its advantages, there are some limitations associated with the use of 5(6)-SFX:

Mecanismo De Acción

The mechanism of action of 6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester involves the formation of a covalent bond between the succinimidyl ester group and primary amines on target biomolecules. This reaction results in the formation of a stable amide bond, effectively labeling the biomolecule with the fluorescent fluorescein moiety. The spacer arm in the compound helps to reduce quenching and improve the fluorescence signal .

Comparación Con Compuestos Similares

Structural and Functional Analogues

5(6)-SFX (Mixed Isomers)

- Structure : Contains both 5- and 6-carboxamido isomers of fluorescein, unlike 5-SFX, which is positionally pure .

- Applications : Used in RNA labeling and protein tracking, but isomer heterogeneity may complicate quantitative analysis.

- Key Difference : Positional purity of 5-SFX ensures consistent fluorescence properties, whereas 5(6)-SFX requires additional purification steps for isomer-specific applications .

Fluorescein Isothiocyanate (FITC)

- Structure : Lacks a spacer; directly conjugates via thiourea bonds.

- Reactivity: Higher nonspecific binding due to shorter linker and thiocyanate reactivity .

- Performance : In Aβ42 aggregation studies, FITC-labeled oligomers showed reduced aggregation propensity compared to 5-SFX, suggesting linker length impacts protein interactions .

Cyanine 5 Hexanoic Acid Succinimidyl Ester

- Structure: Cyanine 5 fluorophore with a hexanoic acid-NHS ester linker .

- Optical Properties : Emits in near-infrared (649/670 nm vs. fluorescein’s 494/521 nm), enabling deeper tissue imaging .

- Applications : Preferred for in vivo imaging, whereas 5-SFX is suited for in vitro assays due to fluorescein’s visible-range emission .

Biotin-XX Succinimidyl Ester

- Structure : Biotin with a 12-atom spacer (XX) and NHS ester .

- Function : Used for streptavidin-based detection, unlike 5-SFX’s direct fluorescence.

Biochemical Performance Comparison

Table 1: Key Properties of 5-SFX and Analogues

Research Findings

- Conjugation Efficiency: 5-SFX exhibits ~100-fold higher reactivity with lysine ε-amino groups compared to N-terminal amines, ensuring robust labeling in excess peptide conditions .

- Aggregation Behavior: In Aβ42 studies, 5-SFX reduced oligomer aggregation more effectively than FITC, likely due to its hexanoic acid spacer stabilizing interactions .

- Versatility : Used in diverse systems, including HPMA copolymer-drug conjugates and gentamicin tracking in bacterial studies .

Actividad Biológica

6-(Fluorescein-5-carboxamido)hexanoic acid succinimidyl ester, commonly referred to as 5-SFX, is a fluorescent dye that has garnered attention for its applications in biological research. This compound is characterized by its amine-reactive properties, which allow it to label proteins and other biomolecules, facilitating various studies in cell biology and biochemistry.

- Chemical Formula: C₃₁H₂₆N₂O₁₀

- Molecular Weight: 586.55 g/mol

- Structure: The compound features a fluorescein moiety linked to a hexanoic acid spacer and a succinimidyl ester group, which is crucial for its reactivity with amines.

- Solubility: Soluble in DMF, DMSO, and buffers with pH > 6.5.

- Excitation/Emission Wavelengths: λEx = 494 nm, λEm = 521 nm at pH 9.

The biological activity of 5-SFX primarily stems from its ability to react with primary amines in proteins and other biomolecules, forming stable covalent bonds. This reaction enables the visualization of proteins through fluorescence microscopy and flow cytometry. The hexanoic acid spacer enhances the solubility and reactivity of the dye, making it suitable for various biological applications.

Applications in Biological Research

5-SFX has been utilized in several studies exploring its biological activity:

-

Protein Labeling:

- The compound is extensively used for labeling proteins in live cells, allowing researchers to track protein localization and dynamics.

- Case Study: In a study investigating protein interactions, 5-SFX was used to label antibodies, facilitating the observation of binding events in real-time.

-

Cellular Uptake Studies:

- Research has demonstrated that the cellular uptake of fluorescein derivatives can be significantly enhanced by modifying their structure. For instance, fatty acyl derivatives showed improved uptake profiles compared to shorter chain analogs .

- Table 1 summarizes the cellular uptake efficiency of various derivatives:

| Compound | Cellular Uptake Efficiency | EC50 (μM) |

|---|---|---|

| 5-SFX | High | <1 |

| FLT | Moderate | >10 |

| AZT | Low | >20 |

-

Antiviral Activity:

- Studies have indicated that fluorescein-labeled compounds exhibit antiviral properties. For example, conjugates of FLT with fatty acids showed significant anti-HIV activity at noncytotoxic concentrations .

- These findings suggest that the incorporation of fluorescein may enhance the therapeutic potential of antiviral agents.

- Antiproliferative Effects:

Pharmacokinetics

The pharmacokinetic profile of 5-SFX suggests that it has favorable absorption characteristics due to its lipophilic nature. It is expected to permeate biological membranes effectively, which is essential for its application in live-cell imaging.

Q & A

Advanced Research Question

- Negative Control: Treat cells with a non-reactive analog (e.g., hydrolyzed ester) to confirm labeling depends on active NHS ester chemistry .

- Competition Assay: Pre-incubate cells with excess primary amine (e.g., glycine) to block nonspecific binding .

- Flow Cytometry Gating: Use unstained cells and autofluorescence controls to set detection thresholds .

How can fluorescence quenching after conjugation be resolved?

Advanced Research Question

Quenching may arise from:

- Aggregation: Ensure the dye-to-protein ratio ≤5:1 to prevent overcrowding. Use surfactants (e.g., 0.05% Tween-20) in buffers .

- Solvent Incompatibility: Avoid dimethyl sulfoxide (DMSO) concentrations >1% in aqueous solutions, as they may precipitate the dye .

- Photobleaching: Include antifade agents (e.g., ascorbic acid) in imaging buffers and limit light exposure .

What steps optimize cell viability during proliferation tracking with this compound?

Advanced Research Question

- Labeling Conditions: Use ≤5 µM dye in PBS with 1% BSA for 15 minutes at 37°C to minimize cytotoxicity .

- Post-Labeling Wash: Remove unreacted ester via 3× centrifugation (300 × g, 5 min) in serum-containing medium .

- Viability Check: Perform Trypan blue exclusion or Calcein-AM assay post-labeling to confirm >90% viability .

How should researchers handle discrepancies in flow cytometry data between batches?

Advanced Research Question

- Standardize Dye Batches: Use the same isomer purity and supplier for all experiments .

- Normalize Fluorescence: Include reference beads with fixed fluorescence intensity for inter-batch calibration .

- Quantify Labeling Efficiency: Measure absorbance at 494 nm (fluorescein) and 280 nm (protein) to calculate dye/protein ratio for each batch .

What are the recommended storage conditions to ensure ester stability?

Basic Research Question

- Store lyophilized powder at –20°C in anhydrous, light-protected vials.

- Reconstitute in dry DMF/DMSO (avoid moisture) and aliquot to prevent freeze-thaw cycles .

- Monitor degradation via TLC (silica gel, chloroform/methanol): Pure ester shows a single spot (Rf ~0.7) .

How can nonspecific binding to non-target biomolecules be minimized?

Advanced Research Question

- Blocking Steps: Pre-treat samples with 1% BSA or 5% non-fat milk for 30 minutes before labeling .

- Optimize Reaction pH: Conduct labeling at pH 8.0–8.5 to enhance amine reactivity while reducing thiol or hydroxyl side reactions .

- Post-Conjugation Quenching: Add 10 mM Tris-HCl (pH 7.5) to terminate unreacted NHS esters .

What analytical techniques confirm successful conjugation?

Basic Research Question

- Absorbance Spectroscopy: Calculate dye-to-protein ratio using ε₄₉₄ = 68,000 M⁻¹cm⁻¹ (fluorescein) and ε₂₈₀ (protein) .

- Mass Spectrometry: Detect mass shifts corresponding to the fluorophore’s molecular weight (Δ ~586.55 Da) .

- Fluorescence Gel Imaging: Resolve conjugates via SDS-PAGE and visualize using a 488 nm laser .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.